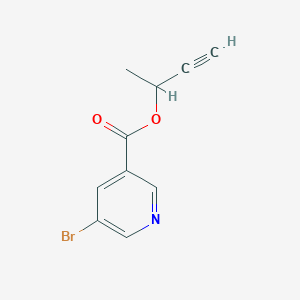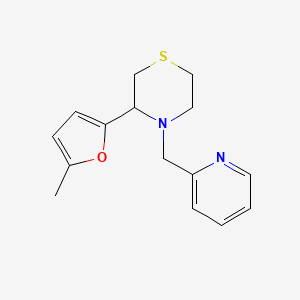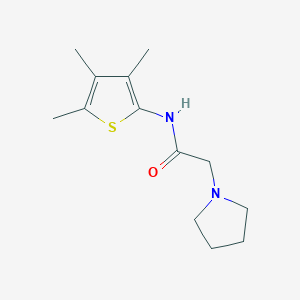
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide, also known as MPAC, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MPAC is a pyridine-based azetidine carboxamide that has shown promise in the treatment of several diseases. In
Wissenschaftliche Forschungsanwendungen
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has shown potential in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to prevent the formation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Wirkmechanismus
The mechanism of action of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in disease progression. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to inhibit the beta-secretase enzyme, which is involved in the formation of amyloid beta plaques. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to prevent the formation of amyloid beta plaques and improve cognitive function. In Parkinson's disease research, 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide has several advantages for lab experiments, including its high potency and specificity, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the exploration of the potential applications of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide analogs with improved pharmacokinetic properties and specificity could lead to the development of more effective treatments for a variety of diseases.
Synthesemethoden
The synthesis of 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide involves several steps, starting with the reaction of 2-phenylpyridine with ethyl chloroformate to form 2-phenylpyridine-3-carbonyl chloride. This intermediate is then reacted with azetidine-1-carboxamide and triethylamine to form 3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide. The final product is obtained by recrystallization in ethanol.
Eigenschaften
IUPAC Name |
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-11-19(15(12)13-6-3-2-4-7-13)16(20)18-14-8-5-9-17-10-14/h2-10,12,15H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNAKXCZQJCFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-phenyl-N-pyridin-3-ylazetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)

![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)

![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)